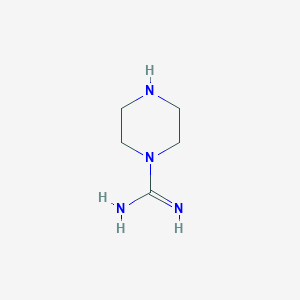

Piperazine-1-carboximidamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWBXCGKRKUYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375151 | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-84-9 | |

| Record name | 1-Piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45695-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Piperazine 1 Carboximidamide Scaffolds

Mechanistic Elucidation of Core Synthesis Pathways

The construction of the piperazine-1-carboximidamide core can be achieved through several synthetic routes. Understanding the underlying mechanisms of these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.

Direct Amidination Reactions (e.g., Piperazine (B1678402) with Cyanamide)

The most direct approach to this compound involves the guanylation of piperazine with a cyanamide reagent. This reaction is a cornerstone for the synthesis of guanidine-containing compounds. The mechanism proceeds through the nucleophilic addition of one of the secondary amine nitrogens of the piperazine ring to the electrophilic carbon atom of cyanamide. This addition is often catalyzed by scandium(III) triflate under mild conditions, and can even be performed in water, which is advantageous for substrates with limited solubility in organic solvents organic-chemistry.org.

The reaction initiates with the activation of the cyanamide, making it more susceptible to nucleophilic attack. The piperazine nitrogen then attacks the cyanamide carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and rearrangement result in the formation of the stable this compound product. The choice of solvent and catalyst can significantly influence the reaction rate and yield. While traditional methods often require harsh conditions, recent advancements have focused on developing milder and more environmentally friendly protocols organic-chemistry.org.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Mechanistic Step |

| Piperazine | Cyanamide | Sc(OTf)₃, Water | This compound | Nucleophilic addition of piperazine nitrogen to cyanamide carbon |

Functionalization of Piperazine Derivatives (e.g., Acylation, Alkylation)

An alternative strategy for the synthesis of this compound involves the functionalization of pre-existing piperazine derivatives. This approach allows for the introduction of the carboximidamide group at a later stage in the synthetic sequence, which can be advantageous when dealing with complex molecules.

Acylation: In this pathway, a piperazine derivative is first acylated to introduce a suitable precursor group. For instance, a piperazine can be reacted with an acylating agent containing a latent guanidine (B92328) functionality. Subsequent transformation of this acylated intermediate, such as through a series of rearrangement and substitution reactions, can yield the desired this compound. The choice of acylating agent and the reaction conditions are critical for achieving high yields and avoiding side reactions.

Alkylation: Similarly, alkylation of a piperazine derivative with a reagent carrying a masked or protected carboximidamide group can be employed. The alkylating agent, typically an alkyl halide or sulfonate, introduces the desired functionality onto one of the piperazine nitrogens. Subsequent deprotection or conversion of the masked group reveals the final this compound structure. This method offers flexibility in the synthesis of substituted derivatives by varying the nature of the alkylating agent mdpi.com.

Chemo- and Regioselective Derivatization Strategies of the Piperazine Ring

The presence of two nitrogen atoms in the piperazine ring of this compound presents a challenge in achieving selective derivatization. Developing chemo- and regioselective strategies is essential for synthesizing specific analogues with desired biological activities.

N-Alkylation and N-Acylation Reactions

The differential reactivity of the two nitrogen atoms in this compound—the one bearing the carboximidamide group (N1) and the unsubstituted secondary amine (N4)—allows for selective functionalization.

N-Alkylation: The N4 nitrogen is generally more nucleophilic and less sterically hindered, making it the preferred site for alkylation under standard conditions researchgate.net. Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base typically results in the formation of N4-alkylated this compound derivatives. To achieve alkylation at the N1 position or on the carboximidamide group itself, protection of the N4 nitrogen may be necessary, followed by alkylation and deprotection steps. The choice of solvent and base can also influence the regioselectivity of the reaction mdpi.com.

N-Acylation: Similar to alkylation, N-acylation reactions with acyl chlorides or anhydrides preferentially occur at the more nucleophilic N4 position. This allows for the introduction of a wide variety of acyl groups, leading to the synthesis of diverse piperazine-1-carboxamide derivatives nih.gov. Selective acylation of the less reactive guanidino group is more challenging and may require specific activating agents or reaction conditions.

| Reaction Type | Reagent | Position of Derivatization | Rationale |

| N-Alkylation | Alkyl Halide | N4 | Higher nucleophilicity and lower steric hindrance |

| N-Acylation | Acyl Chloride | N4 | Higher nucleophilicity |

Selective N-Oxidation Pathways

The oxidation of the nitrogen atoms in the piperazine ring can lead to the formation of N-oxides, which can have significantly different physicochemical and biological properties. Selective N-oxidation of this compound is a challenging transformation due to the presence of multiple nitrogen atoms with varying reactivity.

In molecules containing both a piperazine ring and another nitrogen-containing heterocycle, such as pyridine, selective oxidation can be achieved by exploiting the differences in basicity and reactivity of the nitrogen atoms. For instance, in situ protonation of the more basic piperazine nitrogens with an acid like HBF₄ can deactivate them towards oxidation, allowing for the selective N-oxidation of the less basic pyridine nitrogen nih.gov. The choice of the oxidizing agent, such as peracids or hydrogen peroxide, and the reaction conditions are crucial for controlling the selectivity of the oxidation researchgate.net. While specific studies on the selective N-oxidation of this compound are limited, the principles derived from related systems can be applied to guide the development of such methodologies.

Formation of Hybrid Scaffolds (e.g., Pyrimidine-Piperazine Derivatives)

The combination of the this compound scaffold with other heterocyclic systems, such as pyrimidine, can lead to the development of hybrid molecules with novel biological activities researchgate.net. The synthesis of such hybrids typically involves the coupling of a pre-functionalized this compound with a suitable pyrimidine derivative.

A common synthetic route involves the nucleophilic substitution reaction between a piperazine derivative and a pyrimidine bearing a leaving group, such as a halogen or a sulfonyl group, at one of its positions chemicalbook.comnih.gov. For example, 2-chloropyrimidine can react with piperazine to yield 2-(piperazin-1-yl)pyrimidine chemicalbook.com. To incorporate the carboximidamide functionality, one could start with this compound and react it with an appropriate halopyrimidine. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. The regioselectivity of the coupling can be controlled by the substitution pattern on both the piperazine and pyrimidine rings.

Alternatively, a piperazine-pyrimidine hybrid can be synthesized first, followed by the introduction of the carboximidamide group at the piperazine N4-position through a direct amidination reaction as described in section 2.1.1. This modular approach allows for the synthesis of a wide range of pyrimidine-piperazine-1-carboximidamide hybrids by varying both the pyrimidine and piperazine building blocks researchgate.net. The Biginelli reaction is another powerful tool for the synthesis of guanidine-containing heterocycles, which could be adapted for the synthesis of complex pyrimidine-piperazine structures nih.govnih.gov.

Synthesis of Guanidine and Biguanidine Analogues

The synthesis of guanidine and biguanidine analogues of this compound involves the strategic incorporation of these highly basic functional groups onto the piperazine core. These syntheses are critical for developing new compounds with diverse applications.

The formation of guanidine derivatives can be achieved through the reaction of a piperazine amine with a guanylating agent. A common method involves the use of N,N'-di(tert-butoxycarbonyl)thiourea in the presence of a coupling agent, followed by the deprotection of the Boc groups to yield the final guanidinium (B1211019) group. nih.govresearchgate.net This approach provides a reliable route to monosubstituted guanidines attached to the piperazine ring.

The synthesis of biguanides represents the linkage of two guanidine units through a shared nitrogen atom. nih.govscholaris.ca The most prevalent synthetic routes for preparing biguanide (B1667054) analogues of piperazine involve the reaction of piperazine with substituted cyanoguanidines. nih.govscholaris.caresearchgate.net These reactions are typically conducted by heating the amine hydrochloride salt with the cyanoguanidine, often in a solvent like ethanol or butanol. nih.govscholaris.ca To improve reaction efficiency and align with green chemistry principles, microwave-assisted versions of this synthesis have been developed. For instance, the reaction between piperazine and various N-aryl-N'-cyanoguanidines in methanol under microwave irradiation at 120 °C has been shown to afford the desired biguanide products. nih.gov

Below is a table summarizing key synthetic approaches for these analogues.

| Analogue Type | Starting Materials | Key Reagents/Conditions | Description |

| Guanidine | Piperazine | N,N'-di(tert-butoxycarbonyl)thiourea, Copper(II) chloride | Guanylation of the piperazine nitrogen followed by acidic deprotection of the Boc groups. nih.govresearchgate.net |

| Biguanidine | Piperazine, Substituted Cyanoguanidine | Amine hydrochloride salt, Heat (conventional or microwave) | Condensation reaction where the piperazine amine adds to the nitrile group of the cyanoguanidine to form the biguanide linkage. nih.govscholaris.ca |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable manufacturing processes. This involves a focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

In addition to sustainable solvents, the adoption of energy-efficient methodologies is crucial.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to dramatic reductions in reaction times from hours to minutes. mdpi.com This efficiency minimizes energy consumption and often leads to cleaner reactions with higher yields, aligning with the green chemistry principles of energy efficiency and waste reduction. nih.gov

Solar Energy: A novel approach involves harnessing concentrated solar radiation (CSR) as a renewable energy source for chemical synthesis. researchgate.net Studies on the synthesis of 1,4-disubstituted piperazines using CSR for reductive amination have demonstrated faster reactions (10–25 minutes), high yields (78–94%), and a remarkable reduction in energy consumption of 85–95% compared to conventional heating methods. researchgate.net

The following table compares conventional heating with these energy-efficient methodologies for piperazine synthesis.

| Methodology | Energy Source | Typical Reaction Time | Key Advantages |

| Conventional Heating | Electricity / Fossil Fuels | Hours to Days | Well-established and widely available. |

| Microwave-Assisted | Microwaves | Minutes | Rapid heating, reduced side reactions, significant energy and time savings. mdpi.com |

| Concentrated Solar Radiation | Solar Energy | 10-25 Minutes | Uses a renewable energy source, achieves 85-95% reduction in energy consumption, high yields. researchgate.net |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), including those with a piperazine core. nih.govmdpi.com This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing. mdpi.com Key benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety when handling hazardous reagents, and streamlined scalability. almacgroup.com

The synthesis of complex piperazine-containing molecules has been successfully adapted to continuous flow systems. For example, the four-step synthesis of flibanserin was achieved in a fully continuous process that utilized heterogeneous catalysts for reductive amination and benzimidazole formation, demonstrating the seamless integration of multiple reaction steps without the need for manual operation or isolation of intermediates. nih.gov Similarly, a two-step continuous flow procedure was developed for the kinase inhibitor ribociclib. nih.gov The ability to use packed-bed reactors with heterogeneous catalysts, such as Palladium on carbon (Pd/C) for hydrogenation, simplifies product purification as the catalyst is retained within the flow system. nih.gov This process intensification leads to higher throughput and efficiency, making it a key technology for sustainable pharmaceutical manufacturing. researchgate.netmdpi.com

This table highlights examples of piperazine derivatives synthesized using continuous flow chemistry.

| Compound/Intermediate | Reaction Type | Key Features of Flow Process | Reported Outcome |

| Flibanserin Intermediate | Reductive Amination (Hydrogenation) | Use of H-Cube® flow reactor with 10% Pd/C catalyst cartridge. | Maximum conversion at 0.5 mL/min flow rate at 100°C. nih.gov |

| Piperazine-2-carboxamide | Nitrile Hydration | Packed-bed reactor with hydrous zirconia as a heterogeneous catalyst. | Stable, continuous production with high purity of the collected material. researchgate.net |

| Ribociclib | Hartwig-Buchwald Amination | Two-step continuous procedure. | Developed to circumvent issues with palladium catalyst removal in batch processes. nih.govnih.gov |

State of the Art Spectroscopic and Structural Elucidation of Piperazine 1 Carboximidamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Piperazine-1-carboximidamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides precise information about the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound hydrochloride, the spectrum is characterized by distinct signals corresponding to the protons of the piperazine (B1678402) ring.

In a deuterium oxide (D₂O) solvent, the ¹H NMR spectrum of this compound shows two triplets. researchgate.net These signals represent the two sets of non-equivalent methylene (–CH₂–) protons on the piperazine ring. The signal at approximately δ 3.01 ppm is attributed to the two methylene groups adjacent to the secondary amine, while the triplet at around δ 3.52 ppm corresponds to the two methylene groups next to the guanidinium (B1211019) group. researchgate.net The triplet multiplicity arises from the coupling of protons on adjacent carbon atoms, with a coupling constant (J) of 5.1 Hz. researchgate.net The integration of these signals confirms a 4H:4H ratio, consistent with the symmetric nature of the piperazine ring protons in this context.

For various analogues, the chemical shifts and multiplicities of the piperazine protons can vary significantly depending on the nature and position of the substituents. For instance, N-benzoylated piperazine derivatives exhibit more complex spectra due to restricted rotation around the amide bond, often leading to the appearance of conformers at room temperature. researchgate.netrsc.org This can result in doubled signals for the N-CH₂ groups of the piperazine moiety. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 3.01 | Triplet (t) | 4H | 5.1 | –CH₂– protons adjacent to NH |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum for this compound reveals three distinct carbon signals.

In D₂O, the signals for the piperazine ring carbons appear at δ 46.2 and 47.9 ppm. researchgate.net The slight difference in their chemical shifts indicates a degree of electronic asymmetry induced by the carboximidamide group. The most downfield signal, appearing at approximately δ 159.3 ppm, is characteristic of the guanidine (B92328) carbon atom. researchgate.net This significant deshielding is due to the direct attachment of three electronegative nitrogen atoms.

In substituted piperazine analogues, the chemical shifts of the ring carbons can be influenced by the electronic effects (inductive and resonance) of the substituents. For example, in a piperazine-embedded azadibenzo[a,g]corannulene analogue, the piperazine carbons appear at δ 43.2 and 62.4 ppm, showing the strong influence of the larger aromatic system. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in D₂O

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 46.2 | Piperazine ring –CH₂– |

| 47.9 | Piperazine ring –CH₂– |

Advanced Heteronuclear NMR Techniques (e.g., ³¹P NMR for Phosphorous Derivatives)

While not intrinsically present in this compound, the introduction of a phosphorus-containing moiety, such as a phosphonate or phosphate (B84403) group, would necessitate the use of advanced heteronuclear NMR techniques for full characterization. Phosphorus-31 (³¹P) NMR spectroscopy is highly sensitive and provides valuable information about the chemical environment and oxidation state of phosphorus atoms.

For a hypothetical phosphorous derivative of this compound, a ³¹P NMR spectrum would show signals in a chemical shift range characteristic of the specific phosphorus functional group. For example, phosphaguanidines, which are structurally related to the guanidine group, exhibit distinct ³¹P chemical shifts that are sensitive to substitution and pH. Analysis of coupling constants, such as ¹J(P,N) and ²J(P,H), would further aid in confirming the connectivity and structure of the molecule. This technique is crucial for elucidating the structure of phosphorylated analogues and studying their interactions and dynamics in solution.

Vibrational Spectroscopy for Molecular Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of molecules by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show a combination of bands characteristic of both the piperazine ring and the carboximidamide group.

Key expected absorption bands include:

N-H Stretching: Strong to medium bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the secondary amine and the guanidinium group.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the piperazine ring. researchgate.net

C=N Stretching: A strong absorption band typically around 1630-1690 cm⁻¹ attributed to the stretching vibration of the C=N bond within the guanidinium moiety.

N-H Bending: Medium to strong bands in the 1550-1650 cm⁻¹ range resulting from the in-plane bending (scissoring) vibrations of the N-H bonds.

C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹, corresponding to the stretching vibrations of the C-N bonds of the piperazine ring and the guanidine group.

Studies on the parent piperazine molecule show characteristic C-N stretching bands and CNH deformation vibrations, which serve as a reference for interpreting the spectrum of its derivatives. niscair.res.in

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3500 | N-H Stretch | Amine (NH) and Guanidinium (NH₂) |

| 2800-3000 | C-H Stretch | Alkane (CH₂) |

| 1630-1690 | C=N Stretch | Guanidinium |

| 1550-1650 | N-H Bend | Amine and Guanidinium |

Raman and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information, especially regarding the vibrations of the carbon backbone and the symmetric modes of the guanidinium group. For the parent piperazine, Raman bands for C-N appear at 1186, 1120, and 1049 cm⁻¹, while symmetric CNH deformation appears at 1448 cm⁻¹. niscair.res.in

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. SERS investigations of piperazine derivatives, like piperazine-1-carbodithioic acid, have demonstrated its utility in studying molecular conformation and orientation on surfaces. rsc.orgresearchgate.net For this compound, SERS could be employed to study its interaction with metallic surfaces or nanoparticles, providing insights into the adsorption mechanism through the enhancement of specific vibrational modes, particularly those of the nitrogen and sulfur-analogous guanidinium group. rsc.org The enhancement of bands related to C-N and C=N bonds could signify specific orientations and interactions of the carboximidamide moiety with the enhancing surface. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode is typically employed, owing to the basic nature of the nitrogen atoms in both the piperazine ring and the carboximidamide (guanidine) group, which are readily protonated.

The analysis would confirm the molecular mass by identifying the protonated molecular ion, [M+H]⁺. Given the molecular formula C₅H₁₂N₄, the expected mass-to-charge ratio (m/z) for this ion would be approximately 129.11.

Collision-induced dissociation (CID) of the [M+H]⁺ ion provides insight into the compound's structure. The fragmentation of this compound is predicted to follow pathways characteristic of both piperazine and guanidine moieties. Key fragmentation mechanisms include the cleavage of C-N bonds within the piperazine ring and the bond connecting the ring to the carboximidamide group. xml-journal.netnih.gov The piperazine ring can undergo a characteristic ring-opening fragmentation, leading to a series of fragment ions with lower m/z values. xml-journal.netresearchgate.net Common fragment ions for phenylpiperazines, for instance, include those at m/z 119, 70, and 56, which arise from cleavages within and around the piperazine ring. xml-journal.net

The fragmentation process for this compound is expected to be initiated by the cleavage of the piperazine ring, which is a common pathway for piperazine derivatives. nih.govsci-hub.se This can lead to the formation of various charged fragments. The stability of the resulting fragment ions often dictates the most abundant peaks observed in the mass spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 129.11 | [C₅H₁₃N₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 86.09 | [C₄H₁₀N₂]⁺ | Loss of the carboximidamide group |

| 70.06 | [C₃H₆N₂]⁺ | Cleavage of the piperazine ring |

| 56.05 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring |

| 44.04 | [CH₄N₂]⁺ | Fragment from the carboximidamide moiety |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on the known structures of piperazine and its derivatives. ed.ac.ukmdpi.comacs.org

The molecule possesses multiple hydrogen bond donors (the N-H groups of the piperazine ring and the carboximidamide moiety) and hydrogen bond acceptors (the nitrogen atoms). Consequently, extensive intermolecular hydrogen bonding is expected to be the dominant force governing the crystal packing. These interactions would likely link the molecules into well-defined networks, such as sheets or three-dimensional arrays. ed.ac.ukrsc.org

Piperazine itself crystallizes in the monoclinic space group P2₁/n, with molecules adopting a chair conformation and linked by N-H···N hydrogen bonds to form sheets. ed.ac.uk It is highly probable that this compound would also crystallize in a common space group such as P2₁/c or P-1, with the piperazine ring in a stable chair conformation. The carboximidamide group is planar, and its orientation relative to the piperazine ring would be a key conformational feature. The supramolecular structure would be heavily influenced by strong N-H···N interactions, leading to a stable and highly ordered crystal lattice.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, or P-1 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

| Molecular Conformation | Piperazine ring in chair conformation |

| Supramolecular Motif | Hydrogen-bonded chains, sheets, or 3D network |

Chemical Reactivity Profiles and Coordination Chemistry of Piperazine 1 Carboximidamide

Reactivity of the Carboximidamide Moiety under Various Chemical Conditions

The carboximidamide group, -C(=NH)NH₂, is isoelectronic with a carboxyl group but exhibits distinct reactivity patterns dominated by the basicity and nucleophilicity of its nitrogen atoms. This functional group is essentially a substituted guanidine (B92328), which is known for its strong basicity due to the resonance stabilization of the protonated form (the guanidinium (B1211019) cation).

The reactivity profile includes:

Protonation: The imino nitrogen is readily protonated, even by weak acids, to form a stable carboximidamidium cation. This high basicity is a hallmark of this functional group.

Hydrolysis: While generally stable, the carboximidamide moiety can undergo hydrolysis under forcing acidic or basic conditions to yield 1-piperazinecarboxamide and ammonia. The C=N double bond is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Condensation Reactions: The terminal -NH₂ group can potentially participate in condensation reactions with electrophiles such as aldehydes and ketones to form larger, more complex structures, although this reactivity can be modulated by the electronic influence of the adjacent piperazine (B1678402) ring.

Role in Coordination: The nitrogen atoms of the carboximidamide group can act as donor atoms, coordinating to metal ions. This is a crucial aspect of its ligand properties, allowing it to form stable chelate rings in certain coordination complexes.

Reactivity of the Piperazine Ring Nitrogen Atoms in Organic Transformations

The piperazine ring contains two secondary amine nitrogen atoms. The nitrogen at position 1 is substituted with the carboximidamide group, rendering it a tertiary amine and generally less reactive. The nitrogen at position 4, however, is a secondary amine and represents a primary site for various organic transformations. The presence of the second nitrogen atom in the ring can influence reactivity, sometimes leading to side reactions or inhibiting catalytic systems that are effective for simpler amines like pyrrolidines or piperidines. encyclopedia.pubmdpi.com

Key reactions involving the piperazine ring nitrogen include:

Acylation: The secondary amine group readily reacts with acylating agents such as acyl halides and acid anhydrides to form the corresponding N-acyl derivatives (amides). smolecule.com This reaction is often used to introduce diverse functional groups onto the piperazine scaffold.

Alkylation: The nucleophilic secondary amine can be alkylated using alkyl halides, leading to the substitution of the hydrogen atom with an alkyl group. smolecule.com

N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or peracids can lead to the formation of the corresponding piperazine N-oxide at the secondary amine position. smolecule.com

Reaction with Carbon Dioxide: As a typical secondary amine, the piperazine moiety can absorb carbon dioxide from the air to form carbamates. wikipedia.org

Table 1: Summary of Reactions at the Piperazine Ring

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amide |

| Alkylation | Alkyl Halides | Tertiary Amine |

| N-Oxidation | Peracids, Hydrogen Peroxide | N-Oxide |

Ligand Properties and Coordination Complex Formation with Metal Ions

Piperazine-1-carboximidamide possesses multiple nitrogen donor atoms located in both the piperazine ring and the carboximidamide group, making it an effective ligand for coordination with a variety of metal ions. smolecule.comambeed.com Piperazine and its derivatives are well-documented as versatile building blocks for ligands in coordination chemistry, capable of forming stable complexes with transition metals. biointerfaceresearch.comnih.gov The specific binding mode of this compound can vary, acting as a monodentate, bidentate, or bridging ligand depending on the metal ion, counter-ion, and reaction conditions.

The potential coordination sites are:

The secondary amine nitrogen of the piperazine ring.

The nitrogen atoms of the carboximidamide group.

This versatility allows for the formation of both simple mononuclear complexes and more complex polynuclear or coordination polymer structures. nih.gov

The definitive structures of metal complexes incorporating this compound are elucidated using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis:

FT-IR Spectroscopy: Coordination of the ligand to a metal ion induces shifts in the vibrational frequencies of its functional groups. A shift in the stretching frequency of the C=N bond of the carboximidamide group and the C-N bonds of the piperazine ring upon complexation provides evidence of metal-ligand bond formation. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help determine the binding site.

UV-Visible Spectroscopy: This technique is used to study the d-d electronic transitions in transition metal complexes, providing information about the coordination geometry around the metal center.

Table 2: Common Coordination Geometries for Transition Metal Complexes with Nitrogen-Donor Ligands

| Metal Ion Example | Coordination Number | Typical Geometry |

|---|---|---|

| Co(III), Ni(II) | 6 | Octahedral |

| Cu(II), Pd(II) | 4 | Square Planar |

| Co(II), Zn(II) | 4 | Tetrahedral |

The coordination of this compound to a metal ion significantly alters its physicochemical properties.

Stability: The formation of a metal complex generally enhances the thermal and chemical stability of the organic ligand. smolecule.com The chelate effect, if the ligand binds in a bidentate fashion, can lead to a substantial increase in thermodynamic stability compared to analogous monodentate ligands.

Reactivity: Metal coordination modifies the electron density distribution across the ligand, thereby altering its reactivity. The lone pairs on the nitrogen atoms engaged in coordination are no longer available for protonation or reactions with electrophiles. This can be used strategically to protect one of the reactive sites while performing chemical transformations on another part of the molecule. Conversely, coordination can sometimes activate the ligand towards certain reactions, such as facilitating deprotonation at a carbon atom adjacent to a coordinating nitrogen. Furthermore, the biological activity of piperazine derivatives can be enhanced upon coordination to a metal ion. biointerfaceresearch.com

Structure Activity Relationship Sar Investigations and Mechanistic Elucidation of Biological Interactions

Structure-Activity Determinants in Antimicrobial Research

The versatility of the piperazine-1-carboximidamide core has been extensively explored in the development of new antimicrobial agents. SAR studies have been crucial in identifying key structural features that govern the efficacy and spectrum of these compounds.

Derivatives of this compound have been identified as potent fungicidal agents, with a mechanism of action linked to the induction of endogenous reactive oxygen species (ROS) in yeast. oup.comnih.gov Screening of compound libraries revealed that these derivatives can induce ROS accumulation in pathogenic yeast like Candida albicans. oup.comoup.com This accumulation is a key marker for apoptosis, or programmed cell death, in yeast. oup.comoup.com

The fungicidal activity of these compounds is directly associated with their capacity to generate ROS; this effect can be nullified by the presence of an antioxidant. oup.comoup.com SAR studies have shown that this compound analogues featuring large atoms or bulky side chains on the phenyl group at specific positions exhibit a high capacity for ROS accumulation and, consequently, potent fungicidal activity. nih.gov For instance, the derivative 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}this compound (BAR0329) has been shown to induce caspase-dependent apoptosis in the model yeast Saccharomyces cerevisiae. oup.comoup.com This process involves the mitochondrial fission machinery, highlighting a specific cellular pathway targeted by these compounds. oup.comresearchgate.net Notably, many of these derivatives display selective fungicidal action with low cytotoxicity against mammalian cells. oup.comoup.com

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Organism | Mechanism | Key Finding |

|---|---|---|---|

| Piperazine-1-carboxamidine analogues | Candida albicans | Induction of endogenous ROS | Large substituents on the phenyl group enhance ROS accumulation and fungicidal activity. nih.gov |

| BAR0329 | Saccharomyces cerevisiae, Candida albicans | Induction of ROS, mitochondrial fission-dependent apoptosis | Intracellular accumulation is dependent on functional lipid rafts; induces caspase-dependent apoptosis. oup.comoup.comresearchgate.net |

The piperazine (B1678402) scaffold is a component of numerous antibacterial agents, and its derivatives, including those with the carboximidamide function, have shown broad-spectrum efficacy. derpharmachemica.comijbpas.com Studies have demonstrated that structural modifications significantly influence their activity against both Gram-positive and Gram-negative bacteria. nih.gov

For example, the incorporation of electron-withdrawing groups such as chloro, bromo, or nitro groups on the piperazine derivatives has been shown to enhance antibacterial activity. nih.gov Conversely, the presence of electron-donating groups may reduce potency. nih.gov Certain N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones have demonstrated strong activity against Gram-positive organisms, in some cases exceeding that of standard drugs like ciprofloxacin, though they were largely inactive against Gram-negative bacteria. derpharmachemica.com In another study, monomeric analogues of robenidine, which feature a related (E)-2-benzylidenehydrazine-1-carboximidamide scaffold, showed promising activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some compounds also displaying activity against E. coli and P. aeruginosa. nih.gov The development of piperazine hybridized coumarin indolylcyanoenones has also yielded compounds with potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound Class | Target Bacteria | Activity Noted | Reference |

|---|---|---|---|

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | Strong activity, better than some quinolone standards. | derpharmachemica.com |

| Monomeric Robenidine Analogues | MRSA, VRE (Gram-positive) | MIC values as low as 1.0 µg/mL against MRSA. | nih.gov |

| Monomeric Robenidine Analogues | E. coli, P. aeruginosa (Gram-negative) | MIC values of 16 µg/mL against E. coli and 32 µg/mL against P. aeruginosa for some analogues. | nih.gov |

| Piperazine hybridized coumarin indolylcyanoenones | Pseudomonas aeruginosa | A 4-chlorobenzyl derivative showed an MIC of 1 μg/mL, four-fold more effective than norfloxacin. | nih.gov |

This compound derivatives have also been investigated for their potential against Mycobacterium tuberculosis. The physicochemical properties of these molecules play a critical role in their ability to penetrate the complex mycobacterial cell envelope and reach their intended targets. nih.gov

Research into Isoniazid (INH)-based hydrazones incorporating a piperazine ring has led to the identification of promising antitubercular candidates. mdpi.com A key finding from these studies is that compounds with moderately increased lipophilicity compared to INH demonstrated significant activity against both drug-sensitive and INH-resistant Mtb strains. mdpi.com For instance, one of the most promising derivatives, IP11 (N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide), showed potent activity against all tested Mtb strains and was found to inhibit the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. mdpi.com Similarly, a series of 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues exhibited potent antitubercular activity, with MIC values as low as 1.56 μg/mL. nih.gov In-silico analysis of these compounds confirmed that they generally adhere to Lipinski's rule of five, suggesting favorable physicochemical properties for drug development. nih.gov

Table 3: Antitubercular Activity of Piperazine Derivatives

| Compound Series | Target | MIC Range | Key Physicochemical Insight |

|---|---|---|---|

| Isoniazid-derived hydrazones with piperazine rings | M. tuberculosis H37Rv & INH-resistant strains | Not specified in abstract, but IP11 was most promising. | Moderately increased lipophilicity correlates with improved antitubercular activity. mdpi.com |

| 4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues | M. tuberculosis H37Rv | 1.56-50 μg/mL | Active compounds adhere to Lipinski's rule of five, indicating drug-like properties. nih.gov |

Enzymatic Inhibition and Modulation by this compound Derivatives

Beyond antimicrobial applications, this compound derivatives have been designed and synthesized as potent inhibitors of specific enzymes implicated in other human diseases, including neurodegenerative disorders and cancer.

MARK4 has been identified as a therapeutic target for neurodegenerative conditions like Alzheimer's disease. nih.gov A series of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) has been synthesized and evaluated as MARK4 inhibitors. nih.gov These compounds demonstrated inhibitory activity in the micromolar range, with their potency being a function of the electronic nature of the aryl substituents. nih.gov The most active compound, 4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)this compound, exhibited an IC50 value of 6.68 ± 0.80 μM. nih.gov Molecular docking and simulation studies confirmed that these derivatives bind to the ATP-binding pocket of MARK4, leading to its stabilization and inhibition. nih.gov These findings position this class of this compound derivatives as a promising foundation for the development of new drugs for Alzheimer's disease. nih.gov

Table 4: Inhibition of MARK4 by this compound Derivatives

| Compound Series | Target Enzyme | IC50 Range | Mechanism of Action |

|---|---|---|---|

| 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) | MARK4 | 6.68 ± 0.80 μM to 37.99 ± 0.62 μM | Binds to the ATP-binding pocket of the enzyme. nih.gov |

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and is a validated target for hormone-dependent cancers. unica.itnih.gov Novel series of piperazinyl-ureido aryl sulfamate-based inhibitors have been designed to target STS. unica.it These compounds were evaluated for their inhibitory activity in a lysate of the JEG-3 human placenta choriocarcinoma cell line. unica.it

In one series of 4-(Piperazinocarbonyl)aminosulfamates, the most potent inhibitors were those bearing 4-chlorophenyl or 3,4-dichlorophenyl groups at the piperazine 4-nitrogen, with IC50 values in the 33–94 nM range. unica.it Further optimization through halogen substitution on the arylsulfamate ring led to compounds with IC50 values as low as 5.1 nM and 8.8 nM, making them highly attractive candidates for further development. unica.it These results demonstrate that the this compound scaffold can be effectively modified to produce potent, low-nanomolar inhibitors of STS. unica.it

Table 5: Inhibition of STS by Piperazinyl-Ureido Sulfamate Derivatives

| Compound Series | Assay Model | IC50 Range | Key SAR Finding |

|---|---|---|---|

| 4-(Piperazinocarbonyl)aminosulfamates | JEG-3 cell lysate | 33-94 nM | 4-chlorophenyl and 3,4-dichlorophenyl groups on the piperazine nitrogen enhance activity. unica.it |

| Halogenated arylsulfamates | JEG-3 cell lysate | 5.1 nM and 8.8 nM for the two most potent compounds | Halogen substitution on the arylsulfamate ring significantly improves inhibitory potency. unica.it |

Inhibition of Dipeptidyl Peptidase 4 (DPP-4) for Metabolic Pathway Research

Derivatives of piperazine have been identified as a promising scaffold for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are instrumental in the management of type 2 diabetes. pensoft.netsrce.hr The inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control. srce.hrnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine core can significantly influence inhibitory potency. For instance, the introduction of electron-withdrawing groups, such as chlorine, on a phenylsulfonyl moiety attached to the piperazine ring has been shown to improve DPP-4 inhibitory activity compared to electron-donating groups like a methyl group. srce.hrnih.gov Specifically, 1,4-bis(phenylsulfonyl) piperazine derivatives have demonstrated in vitro inhibitory activity, with compounds featuring chloro-substitutions showing greater potency. srce.hr

In one study, a library of novel piperazine-derived compounds was synthesized and evaluated for their DPP-4 inhibitory activities. cabidigitallibrary.org Among the synthesized compounds, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potent DPP-4 inhibitor, exhibiting greater in vitro activity than the reference inhibitor P32/98. cabidigitallibrary.orgresearchgate.net Further in vivo studies with this compound in animal models demonstrated moderate antihyperglycemic activity. cabidigitallibrary.org Molecular docking studies suggest that these piperazine derivatives occupy the binding domain of the DPP-4 enzyme, forming hydrogen bonds with key amino acid residues such as R125, E205, E206, and Y662. srce.hr

Table 1: In Vitro DPP-4 Inhibitory Activity of Piperazine Derivatives

| Compound ID | Description | Inhibitory Activity (%) at 100 µmol L⁻¹ |

|---|---|---|

| 1a-c | 1,4-bis(phenylsulfonyl) piperazine with Cl group | 11.2 - 22.6 |

| 1d-f | 1,4-bis(phenylsulfonyl) piperazine with CH₃ group | Lower than 1a-c |

| 2g | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | Better than P32/98 |

| 8h | Piperazine sulphonamide derivative | 27.32 at 10 µmol L⁻¹ |

Cholinesterase Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Piperazine derivatives have been investigated for their potential to modulate the activity of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

Research has shown that certain piperazine derivatives can act as effective inhibitors of both AChE and BChE. nih.gov For example, a series of synthesized piperazine derivatives displayed half-maximal inhibitory concentrations (IC₅₀) in the micromolar range for both enzymes. nih.gov Specifically, IC₅₀ values for AChE inhibition ranged from 4.59 to 6.48 µM, while for BChE, the range was 4.85 to 8.35 µM. nih.gov

Further analysis of the inhibitory constants (Ki) revealed that these derivatives exhibit potent inhibition, with Ki values toward AChE ranging from 8.04 ± 5.73 to 61.94 ± 54.56 µM and toward BChE from 0.24 ± 0.03 to 32.14 ± 16.20 µM. nih.gov The inhibitory properties of these compounds have been compared to the standard drug Tacrine. nih.gov In another study, a piperidinone derivative, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was identified as a dual inhibitor of both cholinesterases. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Piperazine Derivatives

| Enzyme | IC₅₀ Range (µM) | Ki Range (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 |

Molecular Mechanisms of Interaction with Neurotransmitter Systems

Selective Augmentation of Brain Agmatine Concentrations

This compound has been shown to selectively increase the concentration of agmatine in the brain. nih.gov Agmatine, a metabolite of arginine, is an endogenous neuromodulator with neuroprotective properties. nih.gov In a study investigating the effects of this compound following hypoxic-ischemic brain injury in rat pups, administration of the compound led to a significant elevation in cortical agmatine levels. nih.gov

Three days of treatment with this compound resulted in a 28.5% increase in brain cortical agmatine concentrations. nih.gov This elevation was observed in both the ischemic and non-ischemic cortices, and importantly, there were no significant changes in the levels of arginine or its other major metabolites, such as citrulline, NOHA, ornithine, or putrescine. nih.gov This finding highlights the selectivity of this compound's effect on the agmatine pathway. The magnitude of the agmatine increase was comparable to that observed after direct administration of agmatine itself. nih.gov

Table 3: Effect of this compound on Brain Cortical Concentrations of Arginine and its Metabolites

| Treatment | Agmatine Conc. Change (%) | Arginine Conc. Change | Other Metabolites Conc. Change |

|---|---|---|---|

| This compound | +28.5 | No significant change | No significant change |

| Agmatine | +29.3 | Increased | Increased NOHA |

Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of dopamine (B1211576), serotonin (B10506), and glutamate neurotransmitter systems. mdpi.com Agonists of TAAR1 are being investigated as potential treatments for psychotic disorders. mdpi.com While not a direct derivative of this compound, research into compounds with a similar 4-(2-aminoethyl)piperidine core has shed light on the structural requirements for TAAR1 agonism. mdpi.com

A screening of compounds identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1 with an EC₅₀ value of 0.507 µM. mdpi.com Subsequent synthesis and evaluation of analogs led to the discovery of more potent compounds, with EC₅₀ values for TAAR1 agonistic activity ranging from 0.033 to 0.112 µM. mdpi.comresearchgate.net These findings indicate that the piperidine/piperazine core can be a key structural element for potent TAAR1 agonism. TAAR1 activation leads to an increase in intracellular cAMP levels and can modulate downstream signaling pathways, including the phosphorylation of ERK and CREB. frontiersin.org

Table 4: TAAR1 Agonist Activity of Piperidine/Piperazine Core Compounds

| Compound Core | Description | EC₅₀ (µM) |

|---|---|---|

| 4-(2-aminoethyl)piperidine | Initial screening hit | 0.507 |

| 4-(2-aminoethyl)piperidine | Optimized analogs | 0.033 - 0.112 |

Apoptotic Mechanisms Induced in Cellular Models (e.g., Saccharomyces cerevisiae)

Caspase-Dependent Apoptosis and Mitochondrial Fission Involvement (Fis1, Dnm1, Mdv1)

Certain fungicidal derivatives of this compound have been found to induce apoptotic cell death in the model yeast Saccharomyces cerevisiae. oup.comoup.com This process is characterized by the activation of caspases, a family of proteases central to the execution of apoptosis. oup.comnih.gov The specific derivative, 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}this compound (BAR0329), was shown to trigger caspase-dependent apoptosis in yeast. oup.comoup.com

The mechanism of this induced apoptosis involves the mitochondrial fission machinery. oup.comresearchgate.net Key proteins in this process, Fis1, Dnm1, and Mdv1, are directly implicated. oup.comoup.com Mitochondrial fission is a crucial step in apoptosis, and the study demonstrated that the fungicidal activity of the this compound derivative is dependent on this pathway. oup.com The data suggest a pro-survival function for Fis1 and a pro-apoptotic role for Dnm1 and Mdv1 during the cell death induced by the compound. oup.comoup.com Dnm1, a dynamin-related protein, is a central component of the fission machinery, and its recruitment to the mitochondria is facilitated by Fis1 and the adaptor protein Mdv1. frontiersin.orgnih.gov

Table 5: Role of Mitochondrial Fission Proteins in this compound Induced Apoptosis

| Protein | Function in Mitochondrial Fission | Role in Induced Apoptosis |

|---|---|---|

| Fis1 | Recruits Dnm1 to the mitochondrial surface | Pro-survival |

| Dnm1 | Central component of the fission machinery | Pro-apoptotic |

| Mdv1 | Adaptor protein linking Fis1 and Dnm1 | Pro-apoptotic |

Role of Intracellular Accumulation and Membrane Interactions (e.g., Lipid Rafts)

The cellular uptake and subsequent intracellular accumulation of this compound derivatives are critical determinants of their biological activity. Research into the fungicidal properties of these compounds has revealed that their mechanism of action is closely linked to their ability to penetrate target cells and interact with specific membrane microdomains, namely lipid rafts.

Intracellular Accumulation and Dependence on Lipid Rafts

Studies focusing on the fungicidal this compound derivative, 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}this compound (BAR0329), have demonstrated that its intracellular accumulation in the model yeast Saccharomyces cerevisiae is dependent on the presence of functional lipid rafts. oup.comoup.com Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids, which serve as platforms for signal transduction and protein trafficking.

The involvement of lipid rafts in the uptake of BAR0329 was elucidated through experiments utilizing deletion mutants of genes involved in lipid raft formation and function. For instance, yeast strains with deletions in genes such as Δipt1 and Δskn1, which are crucial for the synthesis of complex sphingolipids, exhibited altered susceptibility to the compound, pointing to the role of these membrane components in its activity. oup.com

Further evidence for the role of lipid rafts was provided by experiments using methyl-β-cyclodextrin (MβCD), a compound that disrupts lipid rafts by sequestering sterols from the membrane. Treatment of S. cerevisiae with MβCD was shown to reduce the intracellular accumulation of BAR0329, consequently diminishing its fungicidal efficacy. oup.com This suggests that the integrity of lipid rafts is a prerequisite for the efficient cellular uptake of this this compound derivative.

The proposed mechanism involves the interaction of the compound with components of the lipid raft, facilitating its transport across the plasma membrane and leading to its accumulation within the cell. Once inside, these compounds can exert their downstream effects, such as the induction of reactive oxygen species (ROS) accumulation, which has been identified as a key element in their fungicidal action. oup.comoup.comnih.gov

The following table summarizes the key findings from research on the intracellular accumulation of a fungicidal this compound derivative.

| Experimental Model | Compound | Key Finding | Implication |

| Saccharomyces cerevisiae (wild-type) | BAR0329 | Intracellular accumulation is dependent on functional lipid rafts. oup.comoup.com | Lipid rafts are essential for the cellular uptake of the compound. |

| Saccharomyces cerevisiae (wild-type) | BAR0329 | Treatment with methyl-β-cyclodextrin (MβCD) reduces intracellular accumulation. oup.com | Disruption of lipid rafts inhibits the uptake of the compound. |

| Saccharomyces cerevisiae (Δipt1 and Δskn1 mutants) | BAR0329 | Mutants with defects in sphingolipid synthesis show altered sensitivity. oup.com | Sphingolipids, key components of lipid rafts, are involved in the compound's activity. |

Membrane Interactions and Downstream Effects

The interaction with lipid rafts appears to be an initiating event that leads to a cascade of intracellular events. For various this compound derivatives, a significant consequence of their accumulation is the induction of endogenous ROS. nih.gov This accumulation of ROS is a critical factor in the observed fungicidal activity. oup.comoup.com The link between membrane interaction and ROS production suggests that the compound may influence membrane-associated enzymes or signaling pathways that regulate cellular redox homeostasis.

While the precise molecular interactions within the lipid raft are not fully elucidated, it is clear that these membrane domains act as crucial portals for the entry of certain this compound derivatives, thereby enabling their cytotoxic effects on fungal cells.

Computational and Theoretical Approaches in Piperazine 1 Carboximidamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of piperazine-1-carboximidamide derivatives. jddtonline.inforesearchgate.net These methods allow for the optimization of molecular geometry in the ground state, confirmed by the absence of imaginary frequencies in vibrational analysis. jksus.org

Key electronic properties are determined through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔEgap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. jddtonline.infomdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is another powerful tool used to identify the reactive sites of a molecule. jddtonline.inforesearchgate.net By mapping the electrostatic potential onto the electron density surface, MEP analysis reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). jddtonline.info This information is crucial for understanding and predicting how a molecule will interact with biological targets, such as through hydrogen bonding. researchgate.net

Furthermore, global reactivity descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity and stability. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Represents the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | Represents the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. jddtonline.info |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | Describes the power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | Quantifies the electron-accepting capability. researchgate.net |

| Chemical Potential (μ) | Related to the charge transfer capacity of a system. researchgate.netchemrxiv.org |

These computational insights are invaluable for predicting the behavior of this compound derivatives and for designing new compounds with desired electronic properties.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is extensively used in the study of piperazine-containing compounds to understand their mechanism of action at a molecular level. nih.govmdpi.comnih.gov

Docking simulations calculate a binding affinity or score, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction; a more negative score indicates a stronger binding. nih.govbiointerfaceresearch.com These simulations precisely model the binding pose of the ligand within the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov

A critical output of docking is the identification of specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein. nih.gov For instance, studies on piperazine-linked naphthalimide derivatives targeting carbonic anhydrase IX (CAIX) have identified key hydrogen bond interactions with residues like Arg6, Trp9, and Gln92. nih.gov Similarly, docking of piperazine (B1678402) derivatives into the active site of the HIV-1 gp120 protein has been used to predict their binding modes. nih.gov

Table 2: Example of Molecular Docking Results for Piperazine Derivatives against Carbonic Anhydrase IX (CAIX)

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| SA2 | -8.72 | His68, Gln71, Gln92, Ala128, Thr200, Pro202 |

| SA4 | -9.23 | Arg6, Trp9, Asn66, Arg64, Gln92, Thr201 |

| SA5 | -9.01 | Trp9, Gly71, Gln92, Thr201 |

| SA7 | -8.95 | Trp9, Val130, Gln92, Thr201 |

Data synthesized from a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov

The detailed understanding of ligand-receptor interactions obtained from docking studies is instrumental in the rational design of new, more potent derivatives. nih.govmdpi.com By identifying the key pharmacophoric features and the specific residues crucial for binding, medicinal chemists can strategically modify the structure of the parent compound to enhance its affinity and selectivity for the target. researchgate.net For example, if a particular hydrogen bond is found to be critical for activity, new derivatives can be designed to strengthen this interaction. mdpi.com This structure-based drug design approach accelerates the discovery of optimized lead compounds, reducing the reliance on traditional trial-and-error synthesis. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgdntb.gov.ua MD simulations are applied to the ligand-receptor complex, obtained from docking, to assess its stability and to analyze the conformational flexibility of both the ligand and the protein. nih.govmdpi.comnih.gov

The stability of the complex during the simulation (e.g., over a 100 ns trajectory) is often evaluated by calculating the Root Mean Square Deviation (RMSD). mdpi.comnih.gov The RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains stably bound within the active site. mdpi.comfrontiersin.org

Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding. frontiersin.org Analysis of the ligand's conformational changes throughout the simulation provides insights into its flexibility and how it adapts to the binding pocket, which can be more important for drug design than is often assumed. nih.gov These simulations provide a more realistic representation of the biological environment, often including explicit solvent models, to refine the understanding of the binding process. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties.

In QSAR studies involving piperazine derivatives, various molecular descriptors are calculated for each compound. nih.govresearchgate.net These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, structural keys

3D: Spatial, electronic, and physicochemical parameters nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to develop a predictive model. nih.gov This model takes the form of an equation that can be used to predict the activity of new, yet-to-be-synthesized compounds based solely on their calculated descriptors. A robust QSAR model must be rigorously validated using both internal (e.g., cross-validation Q²) and external (test set) validation techniques to ensure its predictive power. nih.gov QSAR serves as a valuable tool in drug discovery to prioritize which derivatives to synthesize and test, thereby saving time and resources. youtube.com

Density Functional Theory (DFT) Applications in Spectroscopic Data Interpretation

Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to complement and interpret experimental spectroscopic data for piperazine derivatives. dergipark.org.trdntb.gov.ua By calculating theoretical spectra and comparing them to experimental results, researchers can confirm the molecular structure of newly synthesized compounds. chemrxiv.orgekb.eg

In the context of vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. jddtonline.infouantwerpen.be The calculated vibrational frequencies and intensities are compared with the experimental spectra. A Potential Energy Distribution (PED) analysis is often performed to assign specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. chemrxiv.orguantwerpen.be

DFT is also applied to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr The correlation between theoretical and experimental NMR data serves as a strong confirmation of the proposed chemical structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), helping to interpret electronic transitions and understand the photophysical properties of the compounds. mdpi.com

Applications of Piperazine 1 Carboximidamide in Advanced Chemical and Biological Research Platforms

Role as a Privileged Scaffold in Lead Compound Identification for Drug Discovery

The piperazine (B1678402) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the discovery of new therapeutic agents. nih.gov The inclusion of the piperazine ring in a molecule can modulate its physicochemical properties, such as solubility, basicity, and conformational flexibility, which are crucial for its pharmacokinetic and pharmacodynamic profiles. nih.gov

Piperazine-1-carboximidamide integrates this privileged piperazine core with a guanidine (B92328) group, a functional moiety also prevalent in biologically active compounds. This combination offers a unique template for generating diverse chemical libraries for high-throughput screening. 5z.comnih.gov The piperazine scaffold is a key component in numerous approved drugs, highlighting its importance in drug design. nih.govrsc.org Its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net The ability of the piperazine ring to interact with various biological targets makes it an invaluable tool in the identification of lead compounds for the development of novel drugs. chemistryviews.org

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Example Drug(s) |

|---|---|

| Antidepressants | Amoxapine |

| Antipsychotics | Bifeprunox |

| Antihistamines | Cyclizine, Oxatomide |

| Antifungals | Itraconazole |

| Antibiotics | Ciprofloxacin |

Utilization as a Research Tool in Biochemical Pathway Elucidation

The unique chemical properties of this compound and its analogues make them valuable tools for dissecting complex biochemical pathways. For instance, studies on piperazine-1-carboxamidine derivatives have revealed their fungicidal activity is linked to the induction of endogenous reactive oxygen species (ROS) accumulation in Candida albicans. nih.gov This finding not only provides a potential mechanism for new antifungal agents but also offers a chemical probe to study the roles of ROS in fungal cell death pathways.

Furthermore, the study of the biosynthesis of natural products containing the piperazine ring, such as the strained piperazine alkaloid herquline A, provides insights into the intricate enzymatic machinery responsible for their formation. nih.govresearchgate.net Understanding these biosynthetic pathways can lead to the development of biomimetic synthetic strategies and the discovery of novel enzymes with potential applications in biocatalysis. The investigation into how nature constructs these complex molecules can illuminate fundamental biochemical transformations. nih.gov

Contributions to Material Science and Catalyst Development (General for Piperazine Derivatives)

While specific research on this compound in material science is emerging, the broader class of piperazine derivatives has made significant contributions to this field. Piperazine-based compounds are utilized in the development of catalysts and metal-organic frameworks (MOFs). nih.govresearchgate.net The nitrogen atoms in the piperazine ring can coordinate with metal ions, making piperazine derivatives excellent ligands for the synthesis of coordination complexes. nih.gov

These metal complexes can exhibit catalytic activity in various organic reactions. semanticscholar.org The ability to modify the substituents on the piperazine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic performance. semanticscholar.org This tunability is a key aspect in the rational design of new and efficient catalysts for a wide range of chemical transformations.

Precursor for the Synthesis of Novel Organometallic Complexes

The guanidine moiety within this compound makes it a valuable precursor for the synthesis of novel organometallic complexes. nih.gov Guanidines and their derivatives are known to be excellent N-donor ligands that can coordinate with a variety of metal centers. semanticscholar.org The resulting organometallic guanidinate complexes have diverse coordination modes and have shown applications in catalysis and materials science. nih.gov

The synthesis of these complexes can be achieved through various methods, including the reaction of a guanidine derivative with a metal halide or through the protonolysis of organometallic precursors. encyclopedia.pub The piperazine ring in this compound can further influence the structure and reactivity of the resulting organometallic complexes, potentially leading to new catalysts with unique properties or materials with interesting electronic or magnetic characteristics. The versatility of guanidine-based ligands offers significant promise for the future of organometallic chemistry. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amoxapine |

| Bifeprunox |

| Cyclizine |

| Oxatomide |

| Itraconazole |

| Ciprofloxacin |

| Imatinib |

| Olaparib |

Emerging Research Directions and Future Perspectives for Piperazine 1 Carboximidamide Chemistry

Development of Enantioselective Synthetic Routes

The creation of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can have widely varying biological activities and properties. nih.gov For piperazine-1-carboximidamide derivatives, which can possess multiple stereocenters, the development of enantioselective synthetic routes is paramount to producing chirally pure compounds for precise pharmacological evaluation. rsc.org

Several strategies are being explored to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine (B1678402) core. rsc.orgresearcher.life For instance, α-amino acids can be converted into orthogonally protected, enantiopure 2-substituted piperazines in a few steps, providing a reliable method for generating chiral building blocks. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction. For example, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates to introduce substituents in a highly controlled, stereospecific manner, leading to a wide array of enantiopure substituted piperidines. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts, including transition metals with chiral ligands or organocatalysts, is a powerful method for creating stereocenters with high enantioselectivity. researchgate.netrsc.org Palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize enantioenriched piperazin-2-ones, which are precursors to chiral piperazines. nih.gov Similarly, chiral guanidines themselves have emerged as effective organocatalysts, highlighting the potential for self-catalysis or the use of related structures to induce asymmetry in synthetic transformations. researchgate.netrsc.org

Table 1: Methodologies for Enantioselective Synthesis of Chiral Piperazine Scaffolds

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials. rsc.orgresearcher.life | Provides access to enantiomerically pure products; relies on the availability of suitable chiral precursors. |

| Chiral Auxiliaries | A covalently attached chiral molecule guides the stereoselectivity of a reaction and is later removed. researchgate.net | High levels of stereocontrol can be achieved; requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-based or organic) generates a large amount of chiral product. researchgate.netnih.gov | Highly efficient and atom-economical; catalyst development can be challenging. |

Exploration of Novel Biological Targets and Polypharmacology

Researchers are actively investigating new therapeutic applications for this compound derivatives by screening them against a wide range of biological targets. This exploration has revealed that these compounds are not limited to a single mode of action but often exhibit polypharmacology—the ability to modulate multiple targets simultaneously. This multi-targeting capability is increasingly seen as a desirable attribute for treating complex diseases like cancer and neuropsychiatric disorders. nih.govnih.gov

Key findings in this area include: